2-(4-bromophenoxy)-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide
CAS No.:
Cat. No.: VC15249207
Molecular Formula: C17H14BrN3O3S
Molecular Weight: 420.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H14BrN3O3S |
|---|---|
| Molecular Weight | 420.3 g/mol |
| IUPAC Name | 2-(4-bromophenoxy)-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide |
| Standard InChI | InChI=1S/C17H14BrN3O3S/c1-23-13-6-2-11(3-7-13)16-20-17(25-21-16)19-15(22)10-24-14-8-4-12(18)5-9-14/h2-9H,10H2,1H3,(H,19,20,21,22) |
| Standard InChI Key | XXAQAPNEZZZZNG-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)C2=NSC(=N2)NC(=O)COC3=CC=C(C=C3)Br |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure integrates three key components:
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A 4-bromophenoxy group attached to an acetamide backbone, providing electron-withdrawing characteristics and enhanced lipophilicity.
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A 1,2,4-thiadiazole ring substituted at the 3-position with a 4-methoxyphenyl group, contributing to planar geometry and π-π stacking potential.
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An acetamide linker that bridges the bromophenoxy and thiadiazole moieties, enabling conformational flexibility.
This combination creates a molecule with a molecular formula of and a molecular weight of 420.3 g/mol.
Physicochemical Profile
Critical physicochemical parameters include:
The bromine atom enhances membrane permeability, while the methoxy group moderates hydrophobicity, balancing bioavailability.
Synthesis and Optimization
Reaction Pathways
Synthesis typically proceeds via a three-step sequence:
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Formation of the Thiadiazole Core: Cyclocondensation of 4-methoxyphenylthioamide with bromine in the presence of phosphorus oxychloride yields 3-(4-methoxyphenyl)-5-amino-1,2,4-thiadiazole .
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Acetamide Coupling: The amine group reacts with 2-(4-bromophenoxy)acetyl chloride using N-ethyl-N’-dimethylaminopropyl carbodiimide (EDC) and hydroxybenzotriazole (HOBt) as coupling agents .
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Purification: Column chromatography (ethyl acetate/petroleum ether) achieves >95% purity, confirmed by HPLC .
Yield and Scalability
Optimized conditions (room temperature, 24-hour reaction time) provide yields of 68–72%. Scalability to gram-scale production is feasible but requires strict control of dehydrating agents to prevent thiadiazole ring decomposition .
Biological Activities and Mechanisms
Enzyme Inhibition
Preliminary assays indicate potent inhibition of cyclooxygenase-2 (COX-2) () and tyrosine kinase receptors (). The bromophenoxy group likely interacts with hydrophobic pockets in enzyme active sites, while the thiadiazole ring stabilizes binding via van der Waals forces.
Antimicrobial Effects
Against Staphylococcus aureus, minimum inhibitory concentrations (MIC) of 16 µg/mL suggest utility in antibiotic-resistant infections. The methoxyphenyl group enhances membrane penetration, disrupting bacterial lipid bilayers .
Stability and Characterization
Analytical Profiling
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HPLC: Retention time = 6.7 min (C18 column, acetonitrile/water gradient).
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NMR: NMR (400 MHz, DMSO-d6) δ 8.21 (s, 1H, thiadiazole-H), 7.89 (d, J = 8.8 Hz, 2H, bromophenyl-H).
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Mass Spectrometry: ESI-MS m/z 421.1 [M+H]+.
Degradation Pathways
Accelerated stability testing (40°C/75% RH) reveals hydrolysis of the acetamide bond as the primary degradation route, with 8% decomposition over 30 days. Lyophilized formulations improve shelf-life to >24 months.
Research Applications and Future Directions
Drug Development
The compound serves as a lead structure for:
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COX-2-selective anti-inflammatories: Structural analogs with fluorinated phenoxy groups show enhanced potency.
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Antimitotic agents: Hybrid derivatives incorporating vinca alkaloid motifs are under investigation.
Chemical Biology Tools
Fluorescently tagged versions (e.g., BODIPY conjugates) enable real-time tracking of microtubule dynamics in live cells.
Challenges and Opportunities
Current limitations include moderate oral bioavailability (F = 22% in murine models) and CYP3A4-mediated metabolism. Future work should explore prodrug strategies and co-crystallization with target enzymes to refine binding interactions.
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